molecular formula C10H21N3O3S B4520457 1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide

Cat. No.: B4520457
M. Wt: 263.36 g/mol
InChI Key: HWUZFTAYERJPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C10H21N3O3S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.13036271 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide derivatives have been explored for their potential anti-acetylcholinesterase (anti-AChE) activities. Research has shown that certain derivatives, specifically those with modifications at the benzamide and nitrogen atom positions, exhibit significant inhibitory effects on acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's. For instance, a study found that one derivative demonstrated an affinity 18,000 times greater for AChE than for BuChE, marking it as a potent inhibitor and a potential candidate for antidementia agents (H. Sugimoto et al., 1990).

Allosteric Modulation of CB1

The chemical structure of this compound has been studied in the context of allosteric modulation of the cannabinoid type 1 receptor (CB1), which is of interest for developing new therapeutic approaches for conditions such as pain, obesity, and neurological disorders. Research has identified key structural requirements for effective allosteric modulation of CB1, providing insights into how these compounds can influence cannabinoid receptor activity and suggesting potential therapeutic applications (Leepakshi Khurana et al., 2014).

Antibacterial Activity

Derivatives of this compound have also been explored for their antibacterial properties. Sulfonamides, which share a similar sulfonyl group, are known for their use as antibacterial agents. Research in this area has led to the synthesis of new compounds with promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for the development of new antibacterial drugs (O. Ajani et al., 2013).

Anti-inflammatory Agents

The structure of this compound has been utilized in the synthesis of compounds with potential anti-inflammatory effects. By incorporating the tetrahydropyridine moiety and various phenylcarbonyl or sulfonylamino groups, researchers have developed novel compounds with promising anti-inflammatory properties, opening avenues for new treatments in inflammation-related diseases (Madhavi Gangapuram & K. Redda, 2006).

Mechanism of Action

Sulfonamides (SN) or sulfanilamides belong to an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .

Safety and Hazards

Dansyl Chloride is labeled with the signal word “Danger” and has hazard statements H290 - H314 . It can cause skin irritation and serious eye irritation .

Future Directions

Fluorophores, (S)-5- (dimethylamino)-N- (1-phenylethyl)naphthalene-1-sulfonamide (DNS-S-PEA) and N- (2- (1H-indol-3-yl)ethyl)-5- (dimethylamino)naphthalene-1-sulfonamide (DNS-TRY), were synthesized by sulfonamide group formation applying dansyl and amine interaction in a single step in an aqueous medium . These fluorophores demonstrated high potential for the sensitive and selective detection of metronidazole in solutions and in real samples .

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-ethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S/c1-4-11-10(14)9-5-7-13(8-6-9)17(15,16)12(2)3/h9H,4-8H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUZFTAYERJPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.